For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Synthesis of Prednisone-d7
This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for Prednisone-d7, a deuterated analog of the widely used corticosteroid, Prednisone (B1679067). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Prednisone-d7 serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of prednisone in biological matrices through mass spectrometry-based assays.[1] Its synthesis and well-defined chemical characteristics are crucial for its application in pharmaceutical research.
Chemical and Physical Properties
The fundamental chemical and physical properties of Prednisone-d7 are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₉D₇O₅ | [2][3] |
| Molecular Weight | 365.47 g/mol | [3][4][5] |
| Accurate Mass | 365.222 Da | [5] |
| Unlabeled CAS Number | 53-03-2 | [3][4][5] |
| Synonyms | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d7, 1,2-Dehydrocortisone-d7, Δ1-Dehydrocortisone-d7 | [3] |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | [4][5] |
| Physical Description | An odorless white or partially white crystalline powder.[6][7] | |
| Purity | >95% (HPLC) | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727).[1] Very slightly soluble in water; slightly soluble in alcohol, chloroform, and dioxane.[7] |
Synthesis of Prednisone-d7
The synthesis of Prednisone-d7, while not explicitly detailed in a single protocol in the provided search results, can be inferred from general methods for deuterating steroids and the known synthetic pathways of prednisone.[8][9][10] Prednisone itself can be synthesized from cortisone (B1669442) through a microbiological oxidation process using the bacterium Corynebacterium simplex.[11] A plausible synthetic route for Prednisone-d7 would involve the synthesis of a deuterated cortisone precursor, followed by its conversion to Prednisone-d7.
A general approach for introducing deuterium (B1214612) into a steroid backbone involves base-catalyzed exchange reactions in the presence of a deuterium source like deuterium oxide (D₂O).[9] For instance, a method for preparing [6,7-²H]cortisone has been described, which involves the deuteration of a Δ(4,6)-dieneone intermediate derived from cortisone acetate.[10]
The following diagram illustrates a conceptual workflow for the synthesis of Prednisone-d7.
Caption: A conceptual workflow for the synthesis of Prednisone-d7.
Experimental Protocols
While a specific, detailed protocol for the synthesis of Prednisone-d7 is proprietary to manufacturers, a general methodology for key steps can be outlined based on the available literature.
General Protocol for Deuteration of a Steroid Intermediate
This protocol is based on the general principles of deuterium exchange in steroids.
-
Preparation of the Intermediate: A suitable steroid precursor, such as a dienone derivative of cortisone, is synthesized.[10]
-
Deuterium Exchange Reaction: The steroid intermediate is dissolved in an appropriate solvent system. A deuterium source, typically deuterium oxide (D₂O), is added along with a base or acid catalyst to facilitate the exchange of protons for deuterons at specific positions on the steroid ring.
-
Reaction Monitoring: The progress of the deuteration reaction is monitored by techniques such as mass spectrometry or NMR to determine the extent of deuterium incorporation.
-
Work-up and Purification: Once the desired level of deuteration is achieved, the reaction is quenched, and the product is extracted. The crude deuterated steroid is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the Prednisone-d7.
Protocol for Purity Assessment by HPLC
The purity of the final Prednisone-d7 product is often assessed using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Sample Preparation: A known concentration of Prednisone-d7 is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The composition of the mobile phase may be isocratic or a gradient.
-
Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of Prednisone-d7 are recorded.
-
Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component (Prednisone-d7) to the total area of all peaks detected in the chromatogram.
Mechanism of Action: Signaling Pathway
Prednisone is a prodrug that is converted in the liver to its active form, prednisolone.[6][11][12] Prednisolone then exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GR).[12][13][14] This binding initiates a cascade of events that ultimately leads to the modulation of gene expression. The mechanism of action for Prednisone-d7 is expected to be identical to that of unlabeled prednisone.
The signaling pathway of prednisone's action involves several key steps:
-
Cellular Entry and Conversion: Prednisone enters the cell and is converted to prednisolone.[12]
-
Receptor Binding: Prednisolone binds to the glucocorticoid receptor in the cytoplasm.[14][15]
-
Nuclear Translocation: The prednisolone-GR complex translocates into the nucleus.[14]
-
Gene Regulation: In the nucleus, the complex interacts with DNA to either activate (transactivation) or repress (transrepression) the transcription of target genes.[15]
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 and IL-10.[15]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-2, IL-6) and enzymes (e.g., COX-2).[14][15]
-
The following diagram illustrates the signaling pathway of prednisone.
Caption: The signaling pathway of prednisone's mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prednisone-D7 | Axios Research [axios-research.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Prednisone-d7 (d6 Major) | LGC Standards [lgcstandards.com]
- 5. Prednisone-d7 (d6 Major) | LGC Standards [lgcstandards.com]
- 6. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisone - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. SMPDB [smpdb.ca]
- 14. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
